
4-Ethoxy-3-hydroxybenzaldehyde
Overview
Description
4-Ethoxy-3-hydroxybenzaldehyde (IUPAC name: this compound; CAS: 2539-53-9), also known as isobourbonal, is a substituted benzaldehyde derivative with a hydroxy group at position 3 and an ethoxy group at position 4 of the aromatic ring. This compound is structurally related to vanillin (4-hydroxy-3-methoxybenzaldehyde) but differs in the substituent positions and functional groups. It is a crystalline solid with a melting point of 125.5–127°C and exhibits aromatic, phenolic, and aldehyde functional groups.
The compound is synthesized via demethylation of methyl aryl ethers, such as 4-ethoxy-3-methoxybenzaldehyde, using lithium diphenylphosphide under mild conditions (25°C, 2 hours), yielding high purity (87–88%) . Its applications span pharmaceutical intermediates, flavoring agents (e.g., in coffee volatiles) , and precursors for heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-hydroxybenzaldehyde can be synthesized through the ethylation of catechol to produce guaethol, which then undergoes condensation with glyoxylic acid to form a mandelic acid derivative. This derivative is subsequently oxidized and decarboxylated to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of benzene as a solvent and p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed, and the product is purified through a series of washing and drying steps .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and ethoxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 4-Ethoxy-3-hydroxybenzoic acid.
Reduction: 4-Ethoxy-3-hydroxybenzyl alcohol.
Substitution: Depending on the substituents introduced, various derivatives can be formed.
Scientific Research Applications
4-Ethoxy-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an internal standard in analytical chemistry.
Biology: Investigated for its antioxidant properties and potential biological activities.
Medicine: Explored for its anti-inflammatory and anti-angiogenic properties.
Industry: Widely used as a flavoring agent in the food industry and as a fragrance in perfumes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-angiogenic Activity: It interferes with the signaling pathways involved in angiogenesis.
Comparison with Similar Compounds
The structural and functional similarities of 4-ethoxy-3-hydroxybenzaldehyde to other benzaldehyde derivatives allow for comparative analysis of their physicochemical properties, synthesis, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Functional Group Reactivity :
- The ethoxy group in this compound enhances lipophilicity compared to vanillin’s methoxy group, impacting solubility and bioavailability .
- Positional isomerism (e.g., 3-ethoxy-4-hydroxy vs. 4-ethoxy-3-hydroxy) alters hydrogen-bonding patterns, affecting crystallinity and thermal stability .
Synthetic Efficiency :
- Demethylation with lithium diphenylphosphide (LiPPh₂) for this compound is faster (2 hours at 25°C) than traditional methods requiring reflux conditions .
- Vanillin synthesis via lignin oxidation is cost-effective but yields mixtures requiring purification .
Applications :
- This compound is detected in coffee volatiles at concentrations up to 3.64 × 10⁸ peak area units , contributing to aroma .
- 4-Benzyloxy-3-hydroxybenzaldehyde serves as a protected intermediate for drug synthesis, avoiding unwanted hydroxyl reactions .
Crystallographic Data :
- Single-crystal X-ray studies show that 4-ethoxy-3-methoxybenzaldehyde (precursor) has a planar aromatic ring (r.m.s. deviation: 0.046 Å) stabilized by weak C–H⋯O interactions .
- Vanillin derivatives exhibit similar planar geometries but with distinct packing modes due to methoxy vs. ethoxy substituents .
Research Implications and Industrial Relevance
- Pharmaceuticals : The hydroxy and ethoxy groups in this compound enable selective modifications for anticancer and anti-inflammatory agents .
- Flavor Industry : Its presence in coffee highlights its role as a flavor enhancer, though at lower concentrations than vanillin .
- Green Chemistry : The use of LiPPh₂ for demethylation offers a mild, high-yield alternative to harsh acid/base conditions .
Biological Activity
4-Ethoxy-3-hydroxybenzaldehyde, also known as ethyl vanillin, is a synthetic compound widely recognized for its applications in flavoring, perfumes, and as an antioxidant. This article explores its biological activities, including its antioxidant, anti-inflammatory, and anti-mutagenic properties, supported by relevant research findings.
Property | Value |
---|---|
Molecular Formula | C9H10O3 |
Molecular Weight | 166.18 g/mol |
CAS Number | 121-32-4 |
IUPAC Name | 3-ethoxy-4-hydroxybenzaldehyde |
Solubility | Slightly soluble in water; soluble in ethanol and ether |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It enhances intracellular antioxidant activity and protects against oxidative stress. This compound has been shown to activate superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), which are crucial for cellular defense against oxidative damage .
- Activation of Antioxidant Enzymes : The compound increases the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels .
- Protection Against Apoptosis : In studies involving astrocytes treated with Acanthamoeba cantonensis excretory-secretory products (ESPs), this compound significantly inhibited apoptosis-related molecules such as Bax and Bid while increasing Bcl-2 levels .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in various models. It is reported to reduce inflammation markers and cytokine production in response to inflammatory stimuli. This property is particularly valuable in therapeutic contexts where inflammation plays a critical role.
Anti-mutagenic Activity
This compound exhibits notable anti-mutagenic effects. Studies have shown that it can counteract mutagenicity induced by various agents, such as 4-nitroquinoline-1-oxide and furylfuramide. The proposed mechanism involves enhancing the error-free recombinational repair system in cells .
Case Studies
- Astrocyte Protection Study :
- Anti-mutagenicity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxy-3-hydroxybenzaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a substituted benzaldehyde precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde). Introduce the ethoxy group via nucleophilic substitution or Williamson ether synthesis under alkaline conditions.
- Step 2 : Optimize reaction time and temperature. For example, reflux in ethanol with a catalytic amount of acetic acid (1–5 mol%) to enhance yield .
- Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water solvent system). Monitor purity via HPLC or TLC.
Q. How is this compound structurally characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and coplanarity of aromatic rings. Weak C–H⋯O interactions can be identified with R-factors < 0.05 .
- Spectroscopy : Confirm functional groups via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹, phenolic O–H ~3200 cm⁻¹). Use ¹H/¹³C NMR to assign ethoxy (–OCH₂CH₃) and hydroxy (–OH) protons (δ ~1.3 ppm for CH₃, δ ~9.8 ppm for aldehyde) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Data :
- Solubility : Slightly soluble in water (≈8–10 mg/mL at 25°C), freely soluble in ethanol, ether, and DMSO .
- Thermal Properties : Melting point ≈75–79°C; decomposition observed >285°C .
- Stability : Light- and air-sensitive; store under inert gas (N₂/Ar) at 4°C .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound, and what assays are suitable?
- Methodology :
- In vitro assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) or antimicrobial activity using broth microdilution (MIC against S. aureus/E. coli). Compare with analogs like vanillin .
- Mechanistic studies : Use fluorescence spectroscopy to assess interactions with DNA/RNA or molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., tyrosinase) .
Q. How should contradictions in crystallographic or spectroscopic data be resolved during structural analysis?
- Methodology :
- Cross-validation : Compare X-ray data with computational models (DFT calculations at B3LYP/6-311++G** level) to validate bond angles and torsional conformations .
- Multi-technique approach : Resolve ambiguities in NMR assignments (e.g., overlapping –OH and aromatic protons) via deuterium exchange or HSQC experiments .
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Methodology :
- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. SHELXD/SHELXE pipelines are robust for small-molecule phasing .
- Disorder modeling : Apply PART instructions in SHELXL to model ethoxy group disorder. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking) .
Q. Methodological Considerations
- Synthetic Optimization : Balance steric and electronic effects during etherification. Ethoxy groups may hinder reactivity at the ortho position, requiring longer reaction times .
- Data Reproducibility : Calibrate instruments (e.g., NMR spectrometers) using TMS or internal standards. Report crystallographic data with CIF files deposited in the Cambridge Structural Database .
Properties
IUPAC Name |
4-ethoxy-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLVKHGKEGFPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062505 | |
Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2539-53-9 | |
Record name | 4-Ethoxy-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2539-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHOXY-3-HYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXT8NHP4HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.